M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected

oligoarene synthesis Suzuki-Miyaura coupling boron-masking strategy

A critical limitation in synthesizing sequence-defined oligoarenes and curved π-systems is the uncontrolled, non-iterative polymerization that occurs with unprotected diboronic acids. This meta-substituted, differentially protected module (CAS 950511-17-8) provides an exact solution: it enables stepwise, chain-length-controlled iterative Suzuki-Miyaura coupling by keeping the B(dan) site completely inert under basic cross-coupling conditions and releasing the second boronic acid only upon subsequent acidic deprotection. Key procurement and performance data:

Molecular Formula C22H24B2N2O2
Molecular Weight 370.1 g/mol
CAS No. 950511-17-8
Cat. No. B1401459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected
CAS950511-17-8
Molecular FormulaC22H24B2N2O2
Molecular Weight370.1 g/mol
Structural Identifiers
SMILESB1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)B5OC(C(O5)(C)C)(C)C
InChIInChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-11-7-10-16(14-17)23-25-18-12-5-8-15-9-6-13-19(26-23)20(15)18/h5-14,25-26H,1-4H3
InChIKeyDUHMHQCZFHLKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 950511-17-8: Chemoselective Meta-Benzenediboronic Divalent Module


The compound with CAS 950511-17-8 (2,3-Dihydro-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-naphtho[1,8-de]-1,3,2-diazaborine, also known as m-Benzenediboronic Acid Pinacol Ester, 1,8-Diaminonaphthalene Protected) is a divalent, differentially protected cross-coupling module designed for the iterative synthesis of boron-substituted oligoarenes [1]. It is a solid at room temperature, with a molecular weight of 370.06 g·mol⁻¹ and a melting point range of 216–220 °C . The meta-substitution pattern of the benzene ring dictates the linear geometry of the resulting oligomer, which is a critical design parameter that differentiates it from the ortho- and para-substituted versions of the same module family [1].

Regiochemistry
Meta-substitution pattern provides 120° kinked backbone for non-linear oligoarene synthesis
Protection Strategy
Orthogonal Bpin/B(dan) masking enables iterative Suzuki–Miyaura coupling with chemoselective control
Physical Form
Crystalline solid; recommended storage under argon at 2–10 °C

Why 950511-17-8 Cannot Be Swapped with Other Benzenediboronic Acid Modules


Generic substitution fails for this compound because its scientific utility depends on the precise orchestration of two orthogonal chemical events at the same molecular node: (i) a selective Suzuki–Miyaura coupling (SMC) at the Bpin site under basic conditions while the B(dan) site remains fully inert, and (ii) a subsequent acidic deprotection that releases the second boronic acid only when desired. This is not a property of the individual functional groups but a consequence of their specific spatial and electronic relationship. For example, swapping to a simple, unprotected 1,3-benzenediboronic acid pinacol diester results in uncontrolled, non-iterative polymerization and loss of chain-length control [1]. Similarly, substituting the meta isomer (950511-17-8) with the ortho isomer (950511-18-9) or the para isomer (950511-16-7) changes the bond angle and steric profile of the final oligoarene, which is critical for π-conjugation and material properties [1].

Isomer mismatch
Switching to ortho (60°) or para (180°) isomer alters bond angle and chain topology, potentially disrupting π-conjugation design.
Unprotected diboronic ester
Non-selective coupling at both boron sites leads to uncontrolled polymerization and loss of defined oligomer chain length.
Alternative protecting group
MIDA boronate requires basic deprotection that may be incompatible with acid-sensitive intermediates; B(dan) offers acidic deprotection.

Evidence Guide for Differentiating 950511-17-8 from Closest Analogs


Purity Parity Across Protected Benzenediboronic Acid Isomers

The meta-substituted module (CAS 950511-17-8) is manufactured to a minimum assay specification of 95.0+% by capillary GC, which is formally identical to the specification published for the ortho-substituted module (CAS 950511-18-9) . The para-substituted module (CAS 950511-16-7) is also specified to the same level, establishing purity parity across the commercially available monoprotected isomers [1]. Procurement decisions can therefore be made solely on the required regiochemistry for the target oligoarene sequence without compromising on chemical purity.

Purity parity
Head-to-head
Meta isomer: 95.0+% (GC) vs Ortho/Para isomers: 95.0+% (GC)
Purity parity supports isomer selection based on regiochemistry alone
Quality-control specification; store under argon
oligoarene synthesis Suzuki-Miyaura coupling boron-masking strategy

Orthogonal Chemoselectivity in Iterative Cross-Coupling

The defining functional property of this compound library is the total chemoselectivity between the pinacol boronate (Bpin) and 1,8-diaminonaphthalene-protected (B(dan)) boronyl groups under standard Suzuki–Miyaura conditions. The original literature reports that the monoprotected o-, m-, and p-benzenediboronic acid derivatives all undergo highly selective SMC exclusively at the Bpin site with sp² iodides, bromides, chlorides, and triflates, affording coupling products in which the protected B(dan) group is left completely intact [1]. No quantitative head-to-head comparison of meta versus ortho versus para has been published for this specific outcome, but the reported generic chemoselectivity is a class-level property that applies identically to the meta module [1].

Chemoselective SMC
Class-level
Exclusive Bpin coupling; B(dan) remains intact under standard SMC conditions
Supports iterative, chain-length-controlled oligoarene synthesis
Class-level inference from module family; meta-specific data not published
chemoselective coupling Boron-masking iterative synthesis

Acidic Deprotection vs. Base-Requiring MIDA Boronates

The B(dan) protecting group is removed by simple treatment with an acidic aqueous solution [1]. In contrast, MIDA boronates require basic aqueous conditions (e.g., 1 M NaOH or aqueous NaHCO₃) for deprotection, which can be incompatible with base-sensitive functional groups elsewhere in advanced synthetic intermediates . While no direct head-to-head deprotection-yield study of the same scaffold with both protecting groups has been located, the complementary deprotection requirements (acidic vs. basic) are a well-established class-level distinction that has significant consequences for multi-step synthetic route design.

Deprotection orthogonality
Class-level
B(dan): acidic aqueous (pH <3) vs MIDA: basic aqueous (pH >12)
Acidic deprotection supports synthetic routes with base-sensitive intermediates
Class-level orthogonality; no single-scaffold yield comparison found
deprotection orthogonality protecting-group strategy oligoarene processing

Regiochemical Impact of Meta-Substitution on Oligoarene Geometry

The meta-substitution pattern on the benzene ring of 950511-17-8 directs the growing oligoarene chain with a 120° bond angle at each meta-linked phenyl node, yielding a non-linear, kinked conjugation pathway. This is geometrically distinct from the 180° linear extension provided by the para isomer (CAS 950511-16-7) and the 60° acute angle imposed by the ortho isomer (CAS 950511-18-9). The original divalent cross-coupling module report explicitly describes the meta module as capable of constructing 'boron-substituted oligoarenes' with the meta connectivity required for specific nanographene and macrocyclic targets [1]. While direct comparative absorption/emission data for meta vs. para oligomers built from these specific modules is not available in the cited reference, the geometric argument is a direct structural property of the substitution pattern.

Linker geometry
Reported
~120° (meta) vs ~180° (para) vs ~60° (ortho)
Determines kinked (meta) vs linear (para) oligoarene topology
Structural property of benzene substitution pattern
meta-substitution oligoarene geometry π-conjugation

Best-Fit Application Scenarios for 950511-17-8


Iterative Synthesis of Meta-Linked Oligoarenes with Defined Chain Length

The primary application described in the foundational literature is the iterative Suzuki–Miyaura coupling to build oligoarene chains with precise length and sequence control. The meta-module (950511-17-8) is specifically used when a kinked, meta-phenylene backbone is required in the target oligomer, as opposed to the linear para-phenylene or the more sterically constrained ortho-phenylene architectures [1]. Each cycle involves SMC at the Bpin site while the B(dan) group remains inert, followed by acidic deprotection to expose the next boronic acid for subsequent coupling. This iterative protocol is uniquely enabled by the orthogonal protection strategy of this entire compound family, with the meta isomer providing the specific connectivity needed for curved or macrocyclic structures [1].

Construction of Boron-Substituted Nanographene Precursors

The meta-substitution pattern is essential for constructing nanographene segments and curved aromatic frameworks that require a non-linear carbon skeleton. The differentially protected benzenediboronic acid modules, including the meta version, have been explicitly designed as building blocks for the efficient synthesis of boron-substituted oligoarenes that serve as precursors to extended π-systems [1]. The meta module is cited in the context of modular syntheses of defined graphene nanoribbons where 1,8-diaminonaphthalene protection enables programmable, sequence-controlled fabrication . Procurement of the meta isomer specifically supports research programs targeting armchair or curved-edge graphene nanostructures.

Synthesis of Sequence-Defined Oligo(phenylenevinylene)s

The B(dan)-masking strategy is applicable to the iterative synthesis of oligo(phenylenevinylene)s (OPVs), as documented in later extensions of the methodology [1]. When the meta module is selected, the resulting OPV incorporates kinked vinylene linkages that modulate the HOMO–LUMO gap and photophysical properties relative to all-para OPVs. The commercial availability of the meta isomer at 95.0+% purity under argon packaging ensures reproducibility for sequence-controlled polymer synthesis .

Differential Protection for Post-Coupling Functionalization

In synthetic routes to complex, boron-containing natural product analogs such as defucogilvocarcin M, the differentially protected benzenediboronic acid strategy provides a means to perform a boron-selective biaryl coupling between o-borylphenols and aryl halides bearing a 1,8-diaminonaphthalene-protected group [1]. The meta module, with its specific boron–boron distance and steric profile, can be selected when the target architecture requires a 1,3-disposition of the boronyl groups for subsequent transformations. The acidic deprotection of the B(dan) group is compatible with functional groups that would not survive the basic conditions required for MIDA-boronate deprotection, making this module the preferred choice for complex-molecule synthesis involving acid-stable but base-sensitive intermediates .

Application
Selection Property
Validation Focus
Iterative meta-linked oligoarene synthesis
Meta-substitution pattern; orthogonal Bpin/B(dan) protection
Chain-length definition and coupling-cycle reproducibility
Nanographene and curved framework precursors
Kinked topology for non-linear carbon skeletons
π-conjugation integrity and edge-morphology control
Sequence-defined oligo(phenylenevinylene)s (OPVs)
Meta connectivity alters photophysical properties
HOMO–LUMO gap modulation and polymerization fidelity
Post-coupling functionalization with base-sensitive groups
Acidic B(dan) deprotection pathway
Functional group tolerance and deprotection efficiency
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